Cas no 111138-89-7 ((1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol)
111138-89-7 structure
Product Name:(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
Numero CAS:111138-89-7
MF:C11H17NO
MW:179.258783102036
MDL:MFCD30305402
CID:5608298
PubChem ID:10856884
Update Time:2025-06-08
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- EOS-61740
- Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-, (αR)-
- (1R,2S)-1-Phenyl-2-amino-3-methyl-1-butanol
- (1R,2S)-2-amino-1-phenyl-3-methyl-butanol
- (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
- COXYPOLXZLWCIA-WDEREUQCSA-N
- EN300-8124529
- 111138-89-7
- SCHEMBL4866339
-
- MDL: MFCD30305402
- Inchi: 1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3/t10-,11+/m0/s1
- Chiave InChI: COXYPOLXZLWCIA-WDEREUQCSA-N
- Sorrisi: [C@H](C1=CC=CC=C1)(O)[C@@H](N)C(C)C
Proprietà calcolate
- Massa esatta: 179.131014166g/mol
- Massa monoisotopica: 179.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 46.2Ų
Proprietà sperimentali
- Densità: 1.027±0.06 g/cm3(Predicted)
- Punto di ebollizione: 310.1±22.0 °C(Predicted)
- pka: 12.01±0.45(Predicted)
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8124529-0.05g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.05g |
$2079.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.1g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.1g |
$2178.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.25g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.25g |
$2277.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.5g |
$2376.0 | 2025-03-21 | |
| Enamine | EN300-8124529-1.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 1.0g |
$2475.0 | 2025-03-21 | |
| Enamine | EN300-8124529-2.5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 2.5g |
$4851.0 | 2025-03-21 | |
| Enamine | EN300-8124529-5.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 5.0g |
$7178.0 | 2025-03-21 | |
| Enamine | EN300-8124529-10.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 10.0g |
$10643.0 | 2025-03-21 | |
| Enamine | EN300-8124529-1g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 1g |
$2475.0 | 2023-09-02 | ||
| Enamine | EN300-8124529-5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 5g |
$7178.0 | 2023-09-02 |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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